molecular formula C19H23N5O B2465804 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2380175-09-5

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B2465804
CAS No.: 2380175-09-5
M. Wt: 337.427
InChI Key: ZJDTYHHPPVMGRL-UHFFFAOYSA-N
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Description

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a tert-butylpyrimidine group

Properties

IUPAC Name

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-19(2,3)16-12-17(21-13-20-16)23-8-10-24(11-9-23)18-22-14-6-4-5-7-15(14)25-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDTYHHPPVMGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic synthesis. The process begins with the preparation of the benzoxazole core, which can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole core would yield N-oxides, while reduction of the piperazine ring would yield secondary amines .

Scientific Research Applications

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

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